molecular formula C12H9ClN2OS B1622995 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile CAS No. 672950-06-0

2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile

Cat. No.: B1622995
CAS No.: 672950-06-0
M. Wt: 264.73 g/mol
InChI Key: XXDMZDMXIZZEBH-UHFFFAOYSA-N
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Description

2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents . This compound is characterized by the presence of a thiazole ring, a phenyl group, and an acetonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 4-hydroxybenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its anticancer activity, where the compound induces apoptosis in cancer cells.

Comparison with Similar Compounds

2-(4-((2-Chlorothiazol-5-yl)methoxy)phenyl)acetonitrile can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

2-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2OS/c13-12-15-7-11(17-12)8-16-10-3-1-9(2-4-10)5-6-14/h1-4,7H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDMZDMXIZZEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396675
Record name {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672950-06-0
Record name {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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